- Crystalline form of dihydropteridione derivative and its salts as PLK-1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cell proliferation diseases, World Intellectual Property Organization, , ,
Cas no 946161-16-6 (methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate)
![methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate structure](https://de.kuujia.com/scimg/cas/946161-16-6x500.png)
946161-16-6 structure
Produktname:methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate
CAS-Nr.:946161-16-6
MF:C12H17ClN4O4
MW:316.740781545639
MDL:MFCD30471714
CID:3042856
PubChem ID:59815009
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate
- Methyl (2R)-2-[(2-chloro-5-nitro-4-pyrimidinyl)(1-methylethyl)amino]butanoate (ACI)
- Methyl (R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino]butanoate
- methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate
- 946161-16-6
- SCHEMBL1288298
- methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate
- (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate ee
- MFCD30471714
- METHYL (2R)-2-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)(ISOPROPYL)AMINO]BUTANOATE
- (R)-methyl2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate
- CS-0162218
- Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(propan-2-yl)amino]butanoate
- YZFOSBLUVPNFJV-MRVPVSSYSA-N
- WMB16116
- C12H17ClN4O4
- SC5109
- DS-19398
- AKOS030524083
-
- MDL: MFCD30471714
- Inchi: 1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1
- InChI-Schlüssel: YZFOSBLUVPNFJV-MRVPVSSYSA-N
- Lächelt: N(C1N=C(Cl)N=CC=1[N+](=O)[O-])(C(C)C)[C@H](CC)C(=O)OC
Berechnete Eigenschaften
- Genaue Masse: 316.0938327g/mol
- Monoisotopenmasse: 316.0938327g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 6
- Komplexität: 377
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 101Ų
- XLogP3: 3.1
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A108214-5g |
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |
946161-16-6 | 97% | 5g |
$69.0 | 2025-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629253-5g |
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |
946161-16-6 | 97% | 5g |
¥920.0 | 2024-04-17 | |
abcr | AB487295-1 g |
Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(propan-2-yl)amino]butanoate; . |
946161-16-6 | 1g |
€122.10 | 2023-04-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R23550-1g |
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |
946161-16-6 | 97% | 1g |
¥245.0 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-1G |
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |
946161-16-6 | 95% | 1g |
¥ 211.00 | 2023-04-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629253-1g |
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |
946161-16-6 | 97% | 1g |
¥255.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-5G |
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |
946161-16-6 | 95% | 5g |
¥ 633.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-25G |
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |
946161-16-6 | 95% | 25g |
¥ 2,112.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN487-5g |
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |
946161-16-6 | 97% | 5g |
1113CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN487-1g |
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |
946161-16-6 | 97% | 1g |
278.0CNY | 2021-07-13 |
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Cyclohexane , Water ; reflux; 5 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 3 h, 85 - 95 °C
Referenz
- A practical chromatography-free synthesis of a 5,6-dihydroimidazolo[1,5-f]pteridine derivative as a polo-like kinase-1 inhibitorTetrahedron, 2018, 74(39), 5779-5790,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 24 h, rt
Referenz
- Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Cyclohexane ; 4 h, 80 °C
Referenz
- Preparation of dihydropteridinone derivatives as polo kinase inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Crystalline form of the free base n-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxy-benzamide, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Hexane ; 18 h, 70 °C
Referenz
- Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitorsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Cyclohexane , Water ; reflux; 5 h, reflux
Referenz
- Trihydrochloride forms of a dihydropteridinone derivative and processes for preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.4 Reagents: Sodium chloride Solvents: Water
Referenz
- Preparation of pteridine compounds as inhibitors of polo-like kinase for treating neurodegenerative disorders and cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt
Referenz
- Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 16 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 16 °C
Referenz
- Preparation of pteridinones as polo-like kinase inhibitors for treating neurodegenerative diseases and cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Cyclohexane ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases, World Intellectual Property Organization, , ,
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Raw materials
- Butanoic acid, 2-amino-, methyl ester, (R)-
- methyl (2R)-2-[(propan-2-yl)amino]butanoate
- 2,4-Dichloro-5-nitropyrimidine
- 2-(1-Methylethyl)aminobutanoic acid methyl esterHydrochloride
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Preparation Products
methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Verwandte Literatur
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:946161-16-6)methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate

Reinheit:99%/99%/99%
Menge:25.0g/50.0g/100.0g
Preis ($):265.0/397.0/662.0